molecular formula C19H18BrN3O3 B11340181 N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide

Cat. No.: B11340181
M. Wt: 416.3 g/mol
InChI Key: FYJXEWQNFXNMBL-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide is a synthetic organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and materials science. The compound features a bromophenyl group, an oxadiazole ring, and a dimethylphenoxy moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a nitrile oxide. The bromophenyl group can be introduced via a bromination reaction, while the dimethylphenoxy moiety is typically attached through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial lipid biosynthesis, while its anticancer effects could be related to the disruption of cellular processes in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.

Properties

Molecular Formula

C19H18BrN3O3

Molecular Weight

416.3 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide

InChI

InChI=1S/C19H18BrN3O3/c1-11-5-4-6-16(12(11)2)25-13(3)19(24)21-18-17(22-26-23-18)14-7-9-15(20)10-8-14/h4-10,13H,1-3H3,(H,21,23,24)

InChI Key

FYJXEWQNFXNMBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)NC2=NON=C2C3=CC=C(C=C3)Br)C

Origin of Product

United States

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